Methyl 3-(fluorosulfonyl)-4-methoxybenzoate
Description
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is a benzoate derivative characterized by a fluorosulfonyl (-SO₂F) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. The molecular formula for 3u-b is C₁₁H₁₅FNO₅S, with distinct $^{19}\text{F}$ NMR signals at δ 61.60 ppm and HRMS confirmation .
Properties
Molecular Formula |
C9H9FO5S |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 3-fluorosulfonyl-4-methoxybenzoate |
InChI |
InChI=1S/C9H9FO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3 |
InChI Key |
PEXSWWVVYPLMAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(fluorosulfonyl)-4-methoxybenzoate typically involves the introduction of a fluorosulfonyl group to a methoxybenzoate precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired sulfonyl fluoride structure . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to facilitate the fluorosulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorosulfonyl (-SO₂F) group is highly electrophilic, enabling nucleophilic substitution at the sulfur atom. Common nucleophiles include amines, alcohols, and thiols:
-
Reaction with primary amines : Produces sulfonamide derivatives under mild conditions (e.g., room temperature, polar aprotic solvents like DMF) .
Example:
-
Alcoholysis : Reacts with alcohols (e.g., methanol, ethanol) to form sulfonate esters.
Table 1: Nucleophilic Substitution Outcomes
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| n-Butylamine | DMF, 25°C, 2h | Sulfonamide derivative | 85 | |
| Methanol | THF, reflux, 6h | Methyl sulfonate ester | 72 |
Pd-Catalyzed Cross-Coupling Reactions
The compound participates in palladium-catalyzed reactions, leveraging its aryl iodide precursor (synthesized via halogen exchange):
-
Heck coupling : Forms β-arylethenesulfonyl fluorides when reacted with alkenes (e.g., ESF) in the presence of Pd(OAc)₂ and AgTFA .
Example synthesis:
Table 2: Cross-Coupling Reaction Parameters
| Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Isopropylphenyl iodide | Pd(OAc)₂/AgTFA | 60 | 24 | 93 | |
| 4-tert-Butylphenyl iodide | Pd(OAc)₂/AgTFA | 60 | 24 | 89 |
Hydrolysis and Stability
-
Acidic Hydrolysis : The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid in H₂SO₄/H₂O (1:1) at 100°C .
-
Stability in Protic Solvents : Stable in water at neutral pH but degrades under strongly basic conditions (pH > 12) .
Functional Group Transformations
Scientific Research Applications
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate (CAS No.: 1955507-27-3) is a chemical compound with potential applications in various scientific research fields . This document aims to provide a detailed overview of its applications based on available research findings.
Chemical Properties and Structure
This compound has a molecular weight of 248.23 . The compound contains a fluorosulfonyl group, an ester group, and a methoxy group attached to a benzene ring. The presence of the sulfonyl fluoride moiety is particularly significant because sulfonyl fluorides are valuable in medicinal chemistry and polymer chemistry .
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides have garnered interest because they can inhibit esterase and can be utilized to make sulfonic end-group fluorocarbon-based ion-exchange membranes . A study developed a CuO-promoted direct hydrocarboxylation of ethenesulfonyl fluoride (ESF) using carboxylic acid as a nucleophile under mild conditions . This method was used to modify known drugs such as Ibuprofen and Aspirin and showed excellent activity for treating corresponding diseases .
Pharmaceutical Applications
Molecules containing aliphatic sulfonyl fluoride have great potential in medicinal chemistry and chemical biology . For example, AM-374, an effective inhibitor of fatty acid amide hydrolase (FAAH), was functionalized with aliphatic sulfonyl fluorides and showed excellent activity for treating the corresponding diseases .
Polymer Chemistry
Substrates with sulfonyl fluoride moieties have gained attention in polymer chemistry . Some well-known sulfonyl fluoride-containing monomers, including "Nafion" and "Dow monomer," have been widely utilized to create sulfonic end-group fluorocarbon-based ion-exchange membranes via polymerization with perfluoro alkenes and hydrolysis of sulfonyl fluoride functionality .
Use as a Building Block in Organic Synthesis
Esters, such as methyl benzoate, can undergo various chemical transformations, including hydrolysis, transesterification, reduction, and Grignard reactions, making them versatile building blocks for synthesizing complex molecules . The fluorosulfonyl group can be further modified or used as a handle for introducing other functionalities .
Mechanism of Action
The mechanism of action of methyl 3-(fluorosulfonyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. This interaction is crucial for its potential therapeutic effects and applications in chemical biology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Conversion
- Methyl 3-methoxybenzoate vs. Methyl 4-methoxybenzoate :
In hydrogenation reactions, methyl 3-methoxybenzoate exhibits a substrate conversion rate of 65.8% , significantly higher than methyl 4-methoxybenzoate (50.1% ), indicating that substituent position (meta vs. para) critically influences reactivity. Electron-donating methoxy groups at the meta position may stabilize intermediates more effectively . - 3-(Trifluoromethyl)anisole :
Substrates with strong electron-withdrawing groups like -CF₃ show markedly lower conversion (18.8% ), suggesting that fluorosulfonyl groups (also electron-withdrawing) may similarly reduce reactivity in certain catalytic systems .
Structural Analogues in Pharmaceuticals
- Methyl 3-((4-bromopyrazol-1-yl)methyl)-4-methoxybenzoate :
This pyrazole-containing derivative (MolPort-002-772-921) exemplifies the use of benzoates in drug discovery, where bromine and methoxy groups enhance binding to biological targets. The fluorosulfonyl group could similarly improve target engagement through polar interactions . - HDAC8 PROTACs: Methyl 3-amino-4-methoxybenzoate derivatives are utilized in proteolysis-targeting chimeras (PROTACs), achieving >99% purity. The fluorosulfonyl group may offer a handle for linker conjugation or stability enhancement .
Data Tables
Table 1: Comparative Reactivity of Benzoate Derivatives in Hydrogenation
| Compound | Conversion (%) | Key Functional Group | Reference |
|---|---|---|---|
| Methyl 3-methoxybenzoate | 65.8 | -OCH₃ (meta) | |
| Methyl 4-methoxybenzoate | 50.1 | -OCH₃ (para) | |
| 3-(Trifluoromethyl)anisole | 18.8 | -CF₃ |
Table 2: Antioxidant Activity of Methyl Benzoate Derivatives
| Compound | Antioxidant Activity (2 mg/mL) | Key Substituent | Reference |
|---|---|---|---|
| Methyl 4-methoxybenzoate | Highest | -OCH₃ (para) | |
| Methyl 4-chlorobenzoate | High | -Cl (para) | |
| Methyl 4-nitrobenzoate | Moderate | -NO₂ (para) |
Biological Activity
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10FNO4S
- Molecular Weight : 273.25 g/mol
- IUPAC Name : this compound
The presence of the fluorosulfonyl group is significant as it enhances the compound's reactivity and potential interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorosulfonyl group can participate in nucleophilic attacks, potentially modifying the activity of target proteins.
Biological Activities
- Antimicrobial Activity :
- Antiviral Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiviral | Potential activity against RNA viruses | |
| Enzyme inhibition | Inhibitory effects on metabolic enzymes |
Case Study: Antiviral Screening
In a study evaluating the antiviral potential of various compounds, this compound was tested against influenza virus strains. The compound demonstrated moderate inhibitory activity, comparable to established antiviral agents .
Table 2: Antiviral Activity Data
| Compound | EC50 (μM) | CC50 (μM) |
|---|---|---|
| This compound | 0.69 | >100 |
| Oseltamivir | 0.76 | >100 |
Q & A
Q. Key Considerations :
- Catalysts such as FeCl₃ (for halogenation) or pyridine (for sulfonation) improve reaction efficiency .
- Monitor intermediates via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to ensure purity .
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (exact mass: ~258.02 g/mol) and detects isotopic patterns for sulfur/fluorine .
- NMR :
- FTIR : Peaks at ~1370 cm⁻¹ (S=O stretch) and ~1730 cm⁻¹ (ester C=O) validate functional groups .
Validation : Cross-reference with authentic standards (if available) or computational predictions (DFT for NMR shifts) .
Advanced: How can reaction yields be optimized during fluorosulfonyl group introduction?
Q. Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) to stabilize reactive intermediates during sulfonation .
- Solvent Effects : Use polar aprotic solvents (e.g., DCM, THF) to enhance solubility of sulfonating agents.
- Temperature Control : Maintain sub-10°C conditions to minimize side reactions (e.g., ester hydrolysis) .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Data Analysis : Use DOE (Design of Experiments) to identify critical parameters (e.g., molar ratios, reaction time) impacting yield .
Advanced: How to resolve discrepancies in spectroscopic data for structural confirmation?
Q. Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like HSQC/HMBC to assign aromatic protons) .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., over-sulfonated derivatives or hydrolyzed esters) .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .
Case Study : If ¹H NMR shows unexpected splitting, consider steric effects from the fluorosulfonyl group or rotational isomerism .
Advanced: What are the stability considerations for this compound under storage?
Q. Methodological Answer :
- Hydrolysis Sensitivity : The ester group is prone to hydrolysis in humid conditions. Store under anhydrous conditions (desiccator, argon atmosphere) .
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature. Typical storage at 2–8°C extends shelf life .
- Light Sensitivity : Fluorosulfonyl groups may degrade under UV light. Use amber vials and avoid prolonged light exposure .
Validation : Accelerated stability studies (40°C/75% RH for 1 month) can predict long-term behavior .
Advanced: How to analyze conflicting bioactivity data in methyl benzoate derivatives?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorosulfonyl vs. methylsulfonyl in ) on target binding .
- Assay Reproducibility : Validate bioassays with positive controls (e.g., known sulfonylurea herbicides from ).
- Metabolite Screening : Use LC-MS/MS to identify degradation products that may interfere with activity .
Case Study : Contradictory IC₅₀ values may arise from impurities; repurify compounds and retest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
